molecular formula C5H8F3NO2S B14558167 N,N-Dimethyl-2-(trifluoromethanesulfonyl)ethen-1-amine CAS No. 61795-16-2

N,N-Dimethyl-2-(trifluoromethanesulfonyl)ethen-1-amine

Cat. No.: B14558167
CAS No.: 61795-16-2
M. Wt: 203.19 g/mol
InChI Key: BOUQJSQKJJBKEQ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(trifluoromethanesulfonyl)ethen-1-amine is a chemical compound known for its unique structural properties and reactivity. This compound features a trifluoromethanesulfonyl group attached to an ethenamine backbone, making it a valuable intermediate in various chemical reactions and applications.

Properties

CAS No.

61795-16-2

Molecular Formula

C5H8F3NO2S

Molecular Weight

203.19 g/mol

IUPAC Name

N,N-dimethyl-2-(trifluoromethylsulfonyl)ethenamine

InChI

InChI=1S/C5H8F3NO2S/c1-9(2)3-4-12(10,11)5(6,7)8/h3-4H,1-2H3

InChI Key

BOUQJSQKJJBKEQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N,N-Dimethyl-2-(trifluoromethanesulfonyl)ethen-1-amine typically involves the reaction of dimethylamine with trifluoromethanesulfonyl halide in an alcohol solvent. The process includes dissolving dimethylamine in the alcohol solvent, adding trifluoromethanesulfonyl halide, and then adding an alkoxide corresponding to the alcohol solvent. After the reaction is complete, the mixture is filtered and separated. The filtrate undergoes atmospheric distillation to separate out dimethylamine and the alcohol solvent. Finally, rectification and separation yield the desired compound .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized to improve product purity, reduce production costs, and ensure easy control of the reaction conditions, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(trifluoromethanesulfonyl)ethen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: It can be reduced using appropriate reducing agents.

    Substitution: The trifluoromethanesulfonyl group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS), reducing agents, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as acetonitrile or benzonitrile .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative sulfonamidation of alkenes in nitriles can yield amidines and other heterocycles .

Scientific Research Applications

N,N-Dimethyl-2-(trifluoromethanesulfonyl)ethen-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and catalysts.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(trifluoromethanesulfonyl)ethen-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonyl group is known for its strong electron-withdrawing properties, which can influence the reactivity and stability of the compound. This property makes it a valuable reagent in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyltrifluoromethanesulfonamide
  • N-Phenyl-bis(trifluoromethanesulfonimide)
  • Trifluoromethanesulfonimide

Uniqueness

N,N-Dimethyl-2-(trifluoromethanesulfonyl)ethen-1-amine is unique due to its specific structural features and reactivity. The presence of both the dimethylamine and trifluoromethanesulfonyl groups provides a distinct combination of properties that make it suitable for specialized applications in research and industry .

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